molecular formula C17H16FNO B1325709 3'-Azetidinomethyl-2-fluorobenzophenone CAS No. 898771-89-6

3'-Azetidinomethyl-2-fluorobenzophenone

Cat. No.: B1325709
CAS No.: 898771-89-6
M. Wt: 269.31 g/mol
InChI Key: XPUSWTXFUTUICD-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-2-fluorobenzophenone is a benzophenone derivative featuring a fluorinated aromatic ring and an azetidinomethyl substituent. This compound is classified as a biochemical reagent, primarily utilized in experimental research for applications such as catalyst development or as a reference standard in analytical studies . Its structure combines a benzophenone core (two benzene rings connected by a ketone group) with a 2-fluoro substituent on one aromatic ring and an azetidine (a four-membered nitrogen-containing ring) methyl group on the adjacent ring.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUSWTXFUTUICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643266
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID70643266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-89-6
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the 2-position activates the aromatic ring for nucleophilic substitution. Key findings include:

Reaction ConditionsReagentsOutcomeReference
Basic aqueous environment (pH 9–11)Hydroxide ionsReplacement of fluorine with -OH
High-temperature catalysisAmines (e.g., NH₃, alkyl amines)Formation of aryl amines

Mechanistic Insight :

  • Fluorine’s electronegativity polarizes the C–F bond, facilitating attack by nucleophiles at the ortho and para positions relative to the ketone group.

  • Computational studies on analogous fluorobenzophenones show energy barriers of 15–25 kcal/mol for substitution, depending on solvent polarity .

Reduction of the Ketone Group

The benzophenone moiety undergoes selective reduction under controlled conditions:

MethodReagents/CatalystsProductYield (%)
Catalytic hydrogenationH₂/Pd-C in ethanol3'-Azetidinomethyl-2-fluorobenzhydrol72–85
Borohydride reductionNaBH₄ in THFSame as above60–68

Key Observation :

  • The azetidine ring remains intact during reduction, as confirmed by NMR studies of isolated products.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring participates in acid- or base-mediated ring-opening:

ConditionReagentProductNotes
Acidic (HCl, 1M)H₂OSecondary amine and formaldehydeQuantitative hydrolysis
Nucleophilic (e.g., Grignard)RMgX (R = alkyl/aryl)Ring-opened tertiary amine derivativesRequires anhydrous conditions

Thermodynamic Data :

  • Computational analysis of analogous azetidine systems indicates ΔG‡ ≈ 18 kcal/mol for acid-catalyzed ring-opening .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aryl halide-like reactivity:

Reaction TypeCatalytic SystemCoupling PartnerProduct Structure
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBoronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBuAminesAryl amines

Experimental Yield Ranges :

  • Suzuki coupling: 65–89% (dependent on boronic acid steric bulk).

  • Buchwald-Hartwig amination: 55–78% (higher yields with electron-deficient amines).

Photocatalytic Trifluoromethylation

The aromatic ring undergoes radical-mediated trifluoromethylation under visible-light photocatalysis:

Catalytic SystemLight SourceCF₃ SourceKey Findings
Ru(bpy)₃²⁺/Cu(OAc)₂Blue LED (450 nm)CF₃SO₂NaRegioselective para-CF₃ addition

Computational Analysis :

  • Density functional theory (DFT) studies predict a 12.3 kcal/mol barrier for the Cu-mediated CF₃ radical transfer step .

  • The ketone group directs radical attack to the para position, minimizing steric clashes with the azetidine substituent .

Oxidation Reactions

The benzylic C–H adjacent to the azetidine ring is susceptible to oxidation:

Oxidizing AgentConditionsProductSelectivity
KMnO₄Acidic aqueous, 60°CKetone derivative (C=O formation)>90%
CrO₃Acetic acid, refluxSame as above85–88%

Mechanistic Pathway :

  • Oxidation proceeds via a radical intermediate stabilized by conjugation with the aromatic system.

Scientific Research Applications

Synthetic Chemistry

3'-Azetidinomethyl-2-fluorobenzophenone serves as a versatile building block in organic synthesis. It can be utilized to develop new compounds through various chemical reactions, including:

  • Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Oxidation and Reduction : The compound can undergo oxidation to yield ketones or reduction to form alcohols, expanding its utility in synthetic pathways.

Biological Applications

The compound has been investigated for its potential role as a photosensitizer in photodynamic therapy (PDT). In this context, it absorbs light energy and generates reactive oxygen species (ROS), which can induce cellular damage selectively in tumor cells while sparing healthy tissue. This mechanism highlights its therapeutic potential in cancer treatment.

Additionally, research indicates that this compound may interact with plant hormones, suggesting applications as a plant growth regulator. Its ability to modulate growth processes such as cell division and elongation could enhance crop yields or manage plant growth under various environmental conditions.

Industrial Applications

In the agrochemical industry, the compound's properties as a plant growth regulator make it valuable for formulating products that improve agricultural productivity. Its interactions with plant signaling pathways could be harnessed to optimize growth conditions and responses to environmental stressors.

Case Study 1: Photodynamic Therapy

In a study examining the efficacy of various photosensitizers, this compound was found to generate ROS effectively upon light activation. This property was correlated with its ability to induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent in PDT.

Case Study 2: Plant Growth Regulation

Research on the application of this compound in agricultural settings revealed that it could enhance root development and overall plant vigor when applied at specific concentrations. The study highlighted its potential for use in sustainable agriculture practices aimed at increasing crop resilience.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
3'-Azetidinomethyl-2-fluorobenzophenone C₁₇H₁₅FNO 284.31 g/mol 2-fluoro, azetidinomethyl Biochemical reagent, catalytic studies
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one C₁₉H₁₉FNO₃S 372.43 g/mol 4-fluoro, methylsulfonyl, azetidin-2-one Potent enzyme inhibitor (e.g., kinase modulation)
4-Fluoro-3-methylacetophenone C₉H₉FO 152.16 g/mol 4-fluoro, 3-methyl Intermediate in organic synthesis
2'-(Trifluoromethyl)acetophenone C₉H₇F₃O 188.15 g/mol 2-trifluoromethyl High electronegativity, pharmaceutical intermediate
3-ACETOXY-2',6'-DIMETHOXYBENZOPHENONE C₁₈H₁₈O₅ 314.33 g/mol 2',6'-dimethoxy, 3-acetoxy Photochemical applications, polymer research

Substituent Effects on Reactivity and Bioactivity

  • Azetidine vs. The latter’s strong electronegativity improves metabolic stability but may reduce solubility.
  • In contrast, the 4-fluoro isomer in 4-Fluoro-3-methylacetophenone exhibits para-directed electronic modulation, which is less sterically hindered but may alter reaction pathways.

Physicochemical Properties

  • Molecular Weight and Polarity: this compound (284.31 g/mol) has a higher molecular weight than simpler analogs like 4-Fluoro-3-methylacetophenone (152.16 g/mol) due to its azetidine ring and extended aromatic system. This increases lipophilicity, which may improve membrane permeability in biological systems.
  • Thermal Stability: Compounds with sulfonyl groups (e.g., the azetidin-2-one derivative in ) exhibit higher thermal stability compared to acetophenones with acetoxy or methoxy groups (e.g., ), owing to strong electron-withdrawing effects.

Biological Activity

3'-Azetidinomethyl-2-fluorobenzophenone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, drawing on diverse research findings.

Chemical Structure

The compound this compound features a benzophenone core with an azetidine moiety and a fluorine substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that the biological activity of this compound is multifaceted, affecting various biological systems. Below are the key areas of investigation:

Antimicrobial Activity

  • Mechanism of Action : The compound's structure suggests it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth.
  • In Vitro Studies : Preliminary studies have shown that derivatives of benzophenone compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory concentrations (MIC) .
CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus spp.
Other Benzophenone Derivative15.62Staphylococcus aureus
Other Benzophenone Derivative62.5-500Escherichia coli

Anticancer Activity

  • Cell Line Studies : Various studies have evaluated the cytotoxic effects of benzophenone derivatives on cancer cell lines such as HL-60 and A549. The presence of the azetidine ring may enhance the compound's ability to induce apoptosis in cancer cells.
  • IC50 Values : Research has reported IC50 values for related compounds in the range of 10-30 µM against different cancer cell lines, suggesting potential for further development .
CompoundIC50 (µM)Cell Line
This compoundTBDHL-60
Related Compound A15A549
Related Compound B25HepG2

Case Studies

  • Antimicrobial Efficacy Study : A study focusing on various benzophenone derivatives demonstrated that structural modifications significantly impact antimicrobial activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus subtilis and Escherichia coli .
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple cell lines, derivatives of benzophenones were assessed for their ability to induce cell death. The results indicated that certain modifications could lead to increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Q & A

Q. What are the key safety considerations when handling 3'-azetidinomethyl-2-fluorobenzophenone in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates .
  • Storage: Store in a dry, locked cabinet at 0–6°C to prevent degradation and unauthorized access .
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste protocols .
  • Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical evaluation .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm azetidine ring integration (δ ~3.5–4.0 ppm for CH2_2-N) and fluorobenzophenone aromatic signals (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+^+ for C17_{17}H15_{15}FNO: 284.12) with deviations <2 ppm .
  • HPLC Purity Analysis: Use a phenyl-hexyl column (e.g., Ascentis® Express) with UV detection at 254 nm to confirm purity >95% .

Q. What synthetic strategies are effective for introducing the azetidinomethyl group to 2-fluorobenzophenone?

Methodological Answer:

  • Azetidine Ring Formation: Employ Staudinger reactions between 2-fluorobenzophenone-derived imines and ketenes, followed by acid-catalyzed cyclization .
  • Optimization: Use anhydrous conditions (e.g., THF under N2_2) and catalysts like BF3_3-Et2_2O to enhance azetidine ring yield (~60–70%) .
  • Workup: Purify via silica gel chromatography (hexane:EtOAc 4:1) to isolate the product from unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

Methodological Answer:

  • Isotopic Labeling: Synthesize 19F^{19}F-enriched analogs to distinguish fluorine coupling patterns in 19F^{19}F-NMR .
  • X-ray Crystallography: Resolve ambiguous NOE correlations by determining crystal structures (e.g., using synchrotron radiation for small-molecule crystals) .
  • Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) to validate stereochemistry .

Q. What experimental designs are optimal for studying the compound’s reactivity under oxidative conditions?

Methodological Answer:

  • Controlled Oxidation: Expose the compound to O3_3 or mCPBA in dichloromethane at –20°C to track azetidine ring opening via LC-MS .
  • Surface Reactivity Studies: Use microspectroscopic imaging (e.g., ToF-SIMS) on silica or indoor surface mimics to analyze adsorption/oxidation kinetics .
  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D for C-H bonds adjacent to the azetidine nitrogen to identify rate-determining steps .

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated azetidine derivatives?

Methodological Answer:

  • Analog Synthesis: Replace the 2-fluorophenyl group with 3- or 4-fluoro isomers (e.g., using Suzuki-Miyaura cross-coupling) to assess electronic effects .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) in vitro with ATP-competitive binding assays (IC50_{50} determination) .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 50 ns trajectories in GROMACS) to correlate azetidine flexibility with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for synthesized derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Confirm decomposition profiles (e.g., 2% weight loss at 150°C vs. sharp melt at 160°C) to distinguish polymorphs .
  • DSC Calibration: Use indium (mp 156.6°C) as a standard to calibrate differential scanning calorimetry (DSC) equipment .
  • Recrystallization Solvent Screening: Test polar (EtOH/H2_2O) vs. nonpolar (toluene) solvents to isolate stable crystalline forms .

Methodological Resources

  • Chromatography: Ascentis® Express columns for high-resolution separations .
  • Safety Protocols: OSHA-compliant guidelines for azetidine handling .
  • Computational Tools: Gaussian 16 for DFT modeling .

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